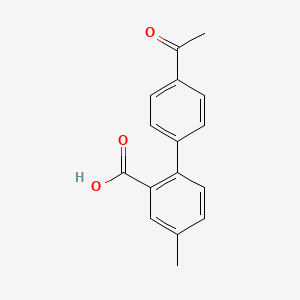

2-(4-Acetylphenyl)-5-methylbenzoic acid

Description

Properties

IUPAC Name |

2-(4-acetylphenyl)-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-10-3-8-14(15(9-10)16(18)19)13-6-4-12(5-7-13)11(2)17/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJYTUZWCWJRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70689765 | |

| Record name | 4'-Acetyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261893-86-0 | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-acetyl-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261893-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Acetyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70689765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Procedure

The palladium- or nickel-catalyzed cross-coupling method involves reacting a sulfonic derivative of methyl benzoate with an arylzinc compound. For instance, methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate reacts with p-tolylzinc bromide in the presence of a palladium or nickel catalyst to form methyl 2-(4-methylphenyl)benzoate, which is subsequently hydrolyzed to yield 2-(4-acetylphenyl)-5-methylbenzoic acid.

Key steps :

-

Sulfonation : Methyl salicylate is sulfonated using perfluorobutanesulfonyl fluoride to generate the reactive sulfonic intermediate.

-

Cross-coupling : The sulfonate undergoes coupling with p-tolylzinc bromide under catalytic conditions.

-

Hydrolysis : The ester intermediate is hydrolyzed to the carboxylic acid.

Catalyst Systems and Optimization

Catalyst selection critically influences yield and selectivity:

| Catalyst | Ligand | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(0) (10% Pd/C) | Triphenylphosphine | THF | 40°C | 50 |

| Pd(0)-trisdibenzylidene | Diphenylphosphinoferrocene | THF | Reflux | 82 |

| Ni(0) | 1,2-bis-diphenylphosphinoethane | DMF | 80°C | 47 |

Palladium catalysts paired with bidentate ligands (e.g., diphenylphosphinoferrocene) enhance stability and turnover frequency, achieving yields up to 91%. In contrast, nickel catalysts exhibit lower selectivity due to competing side reactions, such as homocoupling of the arylzinc reagent.

Industrial Scalability and Cost Analysis

Methyl salicylate, the starting material, is cost-effective (∼$5/kg), but the use of palladium catalysts (∼$70/g) elevates production costs. Recycling strategies for palladium, such as charcoal-supported catalysts, reduce expenses by up to 30%.

Ruthenium-Catalyzed Carboxyl-Directed C–H Arylation

Methodology and Reaction Design

A novel approach employs ruthenium catalysis for direct C–H functionalization of o-toluic acid with 4-iodoanisole. The reaction proceeds via a carboxylate-assisted mechanism, where the carboxylic acid group directs arylation at the ortho position.

Reaction conditions :

-

Catalyst: Ru(tBuCN)62 (0.5 mol%)

-

Base: K2CO3 (2.0 equiv), KOC(CF3)3 (1.0 equiv)

-

Solvent: tBuCN

-

Temperature: 140°C

Advantages Over Traditional Cross-Coupling

Limitations and Mitigation Strategies

-

Catalyst cost : Ruthenium complexes are expensive (∼$150/g).

-

Sensitivity to moisture : Requires anhydrous conditions, increasing operational complexity.

-

Byproduct formation : Competitive proto-deiodination observed with electron-rich aryl iodides.

Comparative Analysis of Synthetic Routes

| Parameter | Cross-Coupling | C–H Arylation |

|---|---|---|

| Yield | 47–91% | 96% |

| Catalyst Cost | High (Pd/Ni) | Very High (Ru) |

| Steps | 3 (sulfonation, coupling, hydrolysis) | 1 (direct arylation) |

| Substrate Flexibility | Limited to prefunctionalized substrates | Broad applicability |

| Industrial Feasibility | Moderate (Pd recycling) | Low (Ru cost) |

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) in the presence of a catalyst for bromination.

Major Products Formed

Oxidation: 2-(4-Acetylphenyl)-5-carboxybenzoic acid.

Reduction: 2-(4-Hydroxyphenyl)-5-methylbenzoic acid.

Substitution: 2-(4-Acetyl-3-nitrophenyl)-5-methylbenzoic acid (nitration product).

Scientific Research Applications

2-(4-Acetylphenyl)-5-methylbenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the acetyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity. The methyl group may also affect the compound’s hydrophobic interactions and overall stability.

Comparison with Similar Compounds

2-(3-(4-Acetylphenyl)-ureido)-N-(3,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide (Compound 8)

- Structure : Incorporates a 4-acetylphenyl group linked via a urea moiety to a thiazole ring, with additional 3,4-dichlorobenzyl and methyl substituents.

- Synthesis : Reacted 3,4-dichloroaniline with EDCI and 2-[3-(4-acetyl-phenyl)-ureido]-4-methyl-thiazole-5-carboxylic acid in pyridine .

- Physical Properties : Melting point of 262–264°C, higher than the parent benzoic acid due to increased molecular complexity and hydrogen bonding .

2-(3-Bromobenzamido)-5-methylbenzoic Acid (Compound 23)

- Structure : Features a 5-methylbenzoic acid core with a 3-bromobenzamido group at position 2.

- Synthesis : Prepared via reaction of 5-methylanthranilic acid with 3-bromobenzoyl chloride in pyridine (97% yield) .

- Comparison : The bromine atom introduces steric bulk and polarizability, differing from the acetyl group’s electron-withdrawing nature.

2-[Carboxy(phenyl)methyl]-5-methylbenzoic Acid (Compound 10d)

- Structure : Contains a phenylmethyl-carboxy group at position 2 and a methyl group at position 3.

- Synthesis: Derived from aryl-substituted homophthalic anhydrides via the Castagnoli–Cushman reaction .

- Comparison : The carboxylated phenylmethyl group enhances hydrophilicity, contrasting with the hydrophobic acetyl group in the target compound.

Functional Group Impact on Physicochemical Properties

Electronic and Steric Considerations

- Acetyl vs. Bromine : The acetyl group in this compound withdraws electron density, increasing the carboxylic acid’s acidity (pKa ~3–4), whereas bromine in Compound 23 offers polarizability for halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.